1-(4,4-Diphenylcyclohexen-1-yl)ethanone
Description
1-(4,4-Diphenylcyclohexen-1-yl)ethanone is a cyclohexene-derived ketone featuring a conjugated diene system substituted with two phenyl groups at the 4-position and an acetyl group. This article compares it with similar compounds, emphasizing structural, physicochemical, and functional differences.
Properties
Molecular Formula |
C20H20O |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1-(4,4-diphenylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C20H20O/c1-16(21)17-12-14-20(15-13-17,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-12H,13-15H2,1H3 |
InChI Key |
AIARTWKIHPHNOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4,4-Diphenylcyclohexen-1-yl)ethanone typically involves the reaction of cyclohexanone with benzene in the presence of a strong acid catalyst, such as sulfuric acid, to form the intermediate 4,4-diphenylcyclohexanone. This intermediate is then subjected to dehydrogenation to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4,4-Diphenylcyclohexen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(4,4-Diphenylcyclohexen-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(4,4-Diphenylcyclohexen-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be related to its interaction with inflammatory mediators or signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Cyclohexene-Based Ethanones
4-Acetyl-1,4-dimethyl-1-cyclohexene (CAS 43219-68-7)
- Structure : Cyclohexene ring with 1,4-dimethyl and 4-acetyl substituents.
- Molecular Formula : C₁₀H₁₆O (vs. C₂₀H₂₀O for the target compound).
- Key Differences : Lacks aromatic phenyl groups, resulting in lower molecular weight (176.25 g/mol vs. ~276.37 g/mol estimated for the target). Methyl groups may reduce steric hindrance compared to phenyl substituents, enhancing reactivity in electrophilic additions .
- Applications : Used in fragrance synthesis due to its lower steric bulk .
Ethanone, 1-(1-cyclohexen-1-yl) (CAS 932-66-1)
- Structure : Simple cyclohexene ring with an acetyl group.
- Molecular Formula : C₈H₁₂O.
- Key Differences: Absence of substituents (phenyl or methyl) leads to higher volatility (boiling point ~180°C) and solubility in non-polar solvents. The target compound’s diphenyl groups would increase hydrophobicity and melting point .
Aromatic Substituted Ethanones
1-[4-(1,1-Dimethylethyl)phenyl]ethanone (CAS 943-27-1)
- Structure : Phenyl ring with tert-butyl and acetyl groups.
- Molecular Formula : C₁₂H₁₆O.
- Key Differences : The tert-butyl group enhances steric bulk but lacks the conjugated diene system of the target compound. This difference may influence photostability and electronic properties .
1-(4-(4-Ethylphenoxy)phenyl)ethanone (CAS 1041599-72-7)
- Structure: Ethoxyphenyl-substituted ethanone.
- Molecular Formula : C₁₆H₁₆O₂.
- Key Differences: The ethoxy group increases polarity, improving solubility in polar solvents (e.g., ethanol). In contrast, the target compound’s diphenyl groups would favor solubility in aromatic hydrocarbons .
1-(3,4-Dihydroxy-phenyl)-2-(7-methoxy-beta-carbolin-2-yl)-ethanone (Compound III, )
- Structure: Hybrid of dihydroxyacetophenone and beta-carboline.
- Key Differences : Exhibits broad-spectrum antibacterial activity (MIC < 10 µg/mL against S. aureus). The target compound’s lack of hydroxyl groups may reduce antibacterial efficacy but improve metabolic stability .
Iloperidone Metabolites ()
Hydroxyacetophenones
1-(4,5-Difluoro-2-hydroxyphenyl)ethanone (CAS 199586-38-4)
- Structure : Difluoro and hydroxyl substituents on the phenyl ring.
- Physical Properties : Black solid with IR absorption at 1680 cm⁻¹ (C=O stretch). The hydroxyl group enables hydrogen bonding, increasing water solubility compared to the target compound .
1-(2-Hydroxy-4-methoxyphenyl)ethanone (CAS 552-41-0)
Data Tables
Table 1: Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |
|---|---|---|---|---|
| 1-(4,4-Diphenylcyclohexen-1-yl)ethanone | C₂₀H₂₀O | ~276.37 | Diphenyl, acetyl | Lipophilic solvents |
| 4-Acetyl-1,4-dimethyl-1-cyclohexene | C₁₀H₁₆O | 176.25 | Methyl, acetyl | Ethanol, ether |
| 1-(1-cyclohexen-1-yl)ethanone | C₈H₁₂O | 124.18 | None | Hexane, chloroform |
| 1-(4,5-Difluoro-2-hydroxyphenyl)ethanone | C₈H₆F₂O₂ | 172.13 | Fluoro, hydroxyl | DMSO, methanol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
